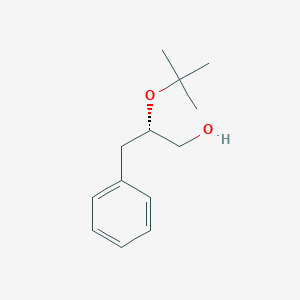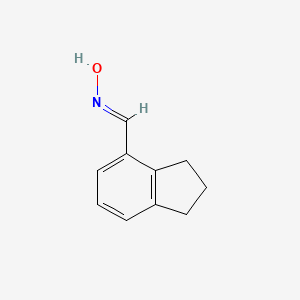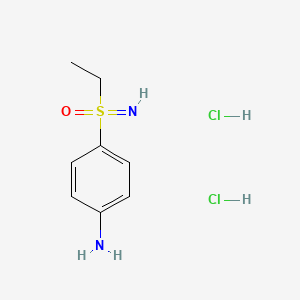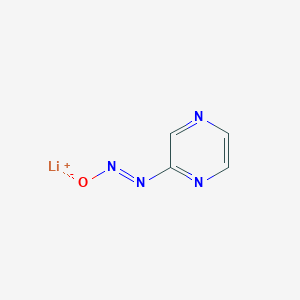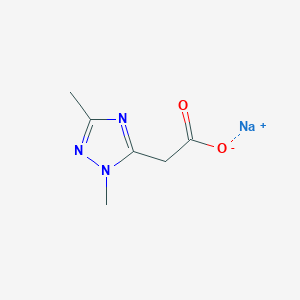
sodium 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)acetate is a chemical compound with the molecular formula C6H8N3NaO2. It is a derivative of 1,2,4-triazole, a heterocyclic compound containing three nitrogen atoms in a five-membered ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)acetate typically involves the reaction of 1,3-dimethyl-1H-1,2,4-triazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the triazole nitrogen attacks the carbon of the chloroacetic acid, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include triazole N-oxides, dihydrotriazole derivatives, and various substituted triazole compounds .
Wissenschaftliche Forschungsanwendungen
Sodium 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex triazole derivatives.
Medicine: It is being investigated for its potential anticancer, antifungal, and antibacterial properties.
Industry: The compound can be used in the development of new materials with specific properties, such as corrosion inhibitors and catalysts
Wirkmechanismus
The mechanism of action of sodium 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)acetate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and receptors. The compound can also interfere with the synthesis of nucleic acids and proteins, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole: The parent compound, which serves as the core structure for sodium 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)acetate.
Imidazole: Another five-membered heterocycle with two nitrogen atoms, known for its broad range of biological activities.
Pyrazole: A five-membered ring with two adjacent nitrogen atoms, used in various pharmaceutical applications
Uniqueness
This compound is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential as a versatile building block for drug discovery and material science set it apart from other similar compounds .
Eigenschaften
Molekularformel |
C6H8N3NaO2 |
|---|---|
Molekulargewicht |
177.14 g/mol |
IUPAC-Name |
sodium;2-(2,5-dimethyl-1,2,4-triazol-3-yl)acetate |
InChI |
InChI=1S/C6H9N3O2.Na/c1-4-7-5(3-6(10)11)9(2)8-4;/h3H2,1-2H3,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
UWEPRIKQLKYYSD-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=NN(C(=N1)CC(=O)[O-])C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride](/img/structure/B15305694.png)
![Ethyl 6-azaspiro[3.4]octane-5-carboxylate](/img/structure/B15305695.png)
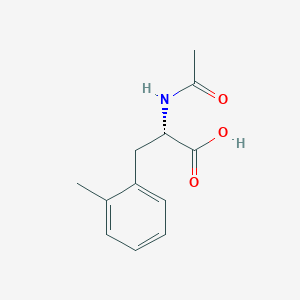
![5-Fluorofuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B15305712.png)


![N-{[4-(1-aminoethyl)phenyl]methyl}-1,2,3,4-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B15305730.png)

![tert-butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate](/img/structure/B15305745.png)

